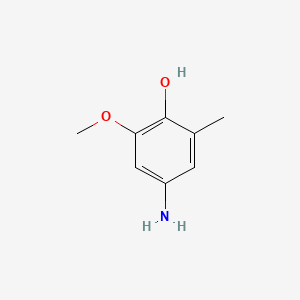

4-Amino-2-methoxy-6-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLCVKFUNCUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275744 | |

| Record name | 4-Amino-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408309-38-6 | |

| Record name | 4-Amino-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Reaction Mechanisms of 4 Amino 2 Methoxy 6 Methylphenol

Established Synthetic Routes to 4-Amino-2-methoxy-6-methylphenol

The construction of the this compound molecule can be approached through several established synthetic pathways. These routes focus on the sequential or concerted introduction of the desired functional groups onto a phenolic backbone.

Amination Pathways of Substituted Phenols

Direct amination of a pre-existing substituted phenol (B47542) is a key strategy. This often involves the initial nitrosation of a suitable cresol (B1669610) derivative, followed by reduction to the corresponding amine. For instance, a common industrial method for producing aminophenols involves the nitrosation of a cresol, such as m-cresol, using agents like sodium nitrite (B80452) in the presence of an acid. google.com The resulting nitroso-cresol is then reduced to the amino group. This reduction can be achieved using various reducing agents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), Raney nickel, or palladium on alumina. google.com The choice of solvent and reaction conditions, such as temperature and pressure, is critical for achieving high yields and selectivity.

Another approach to amination involves nucleophilic aromatic substitution. While less common for simple phenols, aryl halides with activating groups in the ortho and para positions can undergo nucleophilic substitution to introduce an amino group. libretexts.org However, for a molecule like this compound, this would require a starting material with a leaving group at the 4-position and appropriate activating groups.

Methoxy (B1213986) Group Introduction and Methyl Group Functionalization

The introduction of the methoxy group is typically achieved through the methylation of a corresponding hydroxyl group. wikipedia.org This Williamson ether synthesis is a fundamental reaction in organic chemistry where a phenoxide ion reacts with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, to form the methoxy ether. In the context of synthesizing this compound, a precursor molecule containing a hydroxyl group at the 2-position would be treated with a methylating agent.

Functionalization of the methyl group is generally less direct. The methyl group is often present on the starting aromatic ring, such as in creosol (2-methoxy-4-methylphenol). sigmaaldrich.com The synthesis then proceeds by introducing the amino group at the desired position.

Multistep Synthesis Approaches

Due to the specific substitution pattern of this compound, multistep synthesis is the most practical approach. A plausible synthetic sequence could begin with a readily available starting material like creosol (2-methoxy-4-methylphenol). sigmaaldrich.com The synthesis would then involve the introduction of a nitro group at the 4-position, followed by its reduction to an amino group. The nitration of phenols requires careful control of reaction conditions to avoid oxidation and achieve the desired regioselectivity. The subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished with high efficiency using various reducing agents.

An alternative multistep approach could involve the Mannich reaction, which introduces an aminomethyl group onto a phenol. For example, the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine leads to the formation of an aminomethylphenol. While not a direct route to this compound, this type of reaction highlights a method for introducing a nitrogen-containing functional group ortho to the hydroxyl group.

Precursor Chemistry and Intermediate Reactions

The synthesis of complex organic molecules like this compound relies heavily on the chemistry of specific precursors and the formation of key intermediates. Schiff base formation is a particularly important reaction in this context.

Utilization of Vanillin (B372448) Derivatives and Related Aldehydes in Schiff Base Formation

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are valuable precursors in the synthesis of various substituted phenols. researchgate.netscispace.comnih.gov The aldehyde functional group of vanillin readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netscispace.com These Schiff bases can then be subjected to further transformations, such as reduction of the imine to a secondary amine, to introduce a nitrogen-containing substituent. For instance, the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with a primary amine like p-toluidine (B81030) yields a Schiff base. nih.gov This intermediate can then be catalytically hydrogenated to the corresponding secondary amine.

The general reaction for Schiff base formation is shown below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Where R-CHO is an aldehyde and R'-NH₂ is a primary amine.

This equilibrium reaction is typically driven to completion by removing the water formed during the reaction. youtube.com

Role of Primary Amines (e.g., p-toluidine, p-anisidine, 4-methylaniline) in Condensation Reactions

Primary amines are essential reagents in the formation of Schiff bases. dergipark.org.tr Amines such as p-toluidine (4-methylaniline), p-anisidine, and aniline (B41778) itself are frequently used in condensation reactions with aldehydes and ketones. chemistryjournal.netresearchgate.nettandfonline.com In the synthesis of compounds related to this compound, these primary amines serve as the source of the nitrogen atom and the substituted phenyl ring attached to it.

The reaction between an aldehyde, such as a vanillin derivative, and a primary amine like p-toluidine is a condensation reaction that forms an imine linkage. nih.govrasayanjournal.co.in This reaction is often catalyzed by either an acid or a base. The resulting Schiff base can be a stable, isolable compound or a reactive intermediate that is further modified in subsequent steps. For example, the Schiff base derived from o-vanillin and p-toluidine can be reduced to form 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. smolecule.comnih.govchemspider.com

The table below summarizes the key reactants and products in the synthesis of Schiff bases relevant to the formation of substituted aminophenols.

| Aldehyde Precursor | Primary Amine | Schiff Base Product |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | p-Toluidine | 2-[(4-methylphenylimino)methyl]-6-methoxyphenol nih.gov |

| Salicylaldehyde | p-Toluidine | 2-((p-tolylimino)methyl)phenol chemistryjournal.net |

| 3-Ethoxysalicylaldehyde | p-Toluidine | 2-((p-tolylimino)methyl)-6-ethoxyphenol rasayanjournal.co.in |

| Vanillin | p-Anisidine | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol researchgate.net |

| 3-Hydroxybenzaldehyde | p-Toluidine | 3-((p-tolylimino)methyl)phenol researchgate.net |

Reduction Mechanisms of Schiff Bases to Corresponding Amines

A crucial pathway for the synthesis of secondary amines, including the amino group in this compound, involves the reduction of an intermediate Schiff base (or imine). Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov The subsequent reduction of the azomethine (-C=N-) group yields the corresponding amine.

The mechanism of this reduction typically involves a nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbon atom of the imine bond. This is followed by protonation of the resulting nitrogen anion by a protic solvent or during an acidic workup.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃). ajrconline.orgnih.gov Sodium borohydride is a versatile and selective reducing agent for this purpose. ajrconline.orgacs.orgnih.gov The general mechanism using sodium borohydride can be depicted as follows:

Nucleophilic Attack: The hydride ion from the borohydride complex attacks the carbon atom of the polarized C=N double bond.

Protonation: The resulting nitrogen anion is subsequently protonated by the solvent (often an alcohol like methanol (B129727) or ethanol) to give the final secondary amine.

This method is highly efficient for converting pre-formed Schiff bases into their stable amine counterparts under mild reaction conditions. nih.gov

Catalytic Approaches in Synthesis

Catalysis offers efficient and environmentally benign routes for the synthesis of aminophenols. Both homogeneous and heterogeneous catalytic systems are employed, often targeting the reduction of a nitro group precursor or the reductive amination of a carbonyl compound.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a role in reactions such as the Bamberger rearrangement for producing p-aminophenol from nitrobenzene. acs.org In this process, a strong acid like sulfuric acid acts as a homogeneous catalyst to facilitate the rearrangement of an N-phenylhydroxylamine intermediate. acs.org Another example involves using a formic acid-triethylamine (HCOOH-NEt₃) mixture as a hydrogen source in homogeneous transfer hydrogenation reactions. mdpi.com For the synthesis of this compound, a homogeneous acid catalyst could be employed to drive the condensation reaction to form a Schiff base precursor or in a one-pot reductive amination process.

Heterogeneous catalysis is a cornerstone of industrial synthesis, offering advantages in catalyst separation and recycling. The catalytic hydrogenation of a substituted nitrophenol is a direct and attractive route for preparing aminophenols. acs.org Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups to amino groups using molecular hydrogen (H₂). mdpi.comrsc.org

The synthesis of this compound could be envisioned starting from 2-methoxy-6-methyl-4-nitrophenol. The hydrogenation over a Pd/C catalyst would proceed via the following key steps on the catalyst surface:

Adsorption of the nitroaromatic compound and hydrogen gas onto the palladium surface.

Stepwise reduction of the nitro group, likely through nitroso and hydroxylamino intermediates.

Desorption of the final aminophenol product from the catalyst surface.

This method is known for its high efficiency and clean conversion. acs.org Besides Pd/C, other platinum group metals like Pt/C and Rh/C have also been studied for similar transformations, though their selectivity and activity can vary. unive.it For instance, in the hydrogenation of nitrobenzene, Pt/C has been shown to yield higher amounts of the desired 4-aminophenol (B1666318) compared to Pd/C or Rh/C under certain conditions. unive.it

Table 1: Comparison of Heterogeneous Catalysts in Hydrogenation Reactions for Aminophenol Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Substrate | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pt/C | Nitrobenzene | 4-Aminophenol (PAP), Aniline (AN) | Higher activity and better yield of PAP compared to Pd/C and Rh/C. | unive.it |

| Pd/C | Nitrobenzene | 4-Aminophenol (PAP), Aniline (AN) | Yield in aniline can exceed that of the desired PAP. | unive.it |

| Rh/C | Nitrobenzene | 4-Aminophenol (PAP), Aniline (AN) | Yield in aniline can exceed that of the desired PAP. | unive.it |

| Pd/C | 4-Nitrophenol | 4-Aminophenol, Paracetamol | Used for transfer hydrogenation with agents like formic acid. | rsc.org |

| Pt/C (1%) | p-Nitrophenol | p-Aminophenol | Chosen for kinetic studies due to higher catalytic activity over other transition metals. | acs.orgacs.org |

| Pd/AC + SO₄²⁻/ZrO₂ | Nitrobenzene | p-Aminophenol (PAP) | Bifunctional catalyst for transfer hydrogenation using formic acid. Higher Pd²⁺ concentration increased PAP selectivity. | researchgate.net |

Reaction Mechanism Investigations

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and controlling product selectivity.

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.gov This reaction is typically catalyzed by an acid or a base and proceeds through a carbinolamine intermediate. nih.gov

The acid-catalyzed mechanism involves:

Protonation of the Carbonyl: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen helps to eliminate a molecule of water, forming a double bond and yielding a protonated imine (iminium ion).

Deprotonation: A base (like water or the amine itself) removes the final proton from the nitrogen to give the neutral Schiff base.

This pathway is fundamental to preparing the imine precursors that can be subsequently reduced to form compounds like this compound.

The reactivity of phenolic compounds, including aminophenols, is often governed by proton-coupled electron transfer (PCET) processes. acs.org In these reactions, both an electron and a proton are transferred in a single kinetic step, a mechanism known as concerted proton-electron transfer (CPET). nih.gov This pathway avoids the formation of high-energy charged intermediates that would arise from stepwise transfers of the electron and proton. acs.org

For a molecule like this compound, the phenolic -OH group can undergo oxidation via a CPET mechanism. The presence of the amino and methoxy substituents on the aromatic ring significantly influences the electronic properties and, consequently, the thermodynamics and kinetics of these transfer reactions.

Key findings from studies on related structures indicate that:

Amino substitution on a phenol ring can lower the energy of certain excited states, potentially enhancing reactions like excited-state hydrogen transfer. researchgate.net

The distance over which a proton is transferred is a critical parameter. However, for strongly hydrogen-bonded systems, simple tunneling models may not accurately predict the effect of this distance on reaction rates. nih.gov

In the reaction of triplet-excited benzophenones with amino acids, the mechanism was determined to be PCET, where electron transfer is followed by a rapid proton transfer. rsc.org

The electronic nature of substituents on the phenol ring affects the free energy profiles of proton transfer reactions. Electron-withdrawing groups, for example, can stabilize the resulting ionic form after proton transfer. nih.gov

These mechanistic insights are crucial for understanding the stability, antioxidant activity, and potential side reactions of aminophenols during their synthesis and application.

Isomerization and Tautomerism Studies

While specific experimental studies on the tautomerism of this compound are not extensively documented, its structural features suggest the potential for two primary forms of tautomerism: phenol-keto and amine-imine tautomerism.

Phenol-Keto Tautomerism: Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to the ring, forming a cyclohexadienone structure. However, the keto form disrupts the aromaticity of the benzene (B151609) ring. The significant stabilization energy gained from aromaticity strongly favors the phenol form. youtube.com Therefore, it is expected that this compound exists almost exclusively as the phenolic tautomer under normal conditions. masterorganicchemistry.comlibretexts.org

Amine-Imine Tautomerism: A second potential equilibrium is the amine-imine tautomerism, where the aromatic amine exists in equilibrium with a quinone-imine or cyclohexadiene-imine form. youtube.comyoutube.com This involves the migration of a proton from the amino group to the aromatic ring, creating a double bond between the nitrogen and the ring. Similar to the phenol-keto case, this tautomer would also disrupt the ring's aromaticity, making the amine form significantly more stable. Theoretical and experimental studies on related aminophenol polymers suggest that oxidized quinoid-like structures can form, indicating the accessibility of imine-like states under specific (e.g., oxidative) conditions. mdpi.com

The equilibrium between these forms can be influenced by factors such as solvent polarity and pH. nih.gov In general, for simple substituted phenols and anilines, the aromatic tautomers are overwhelmingly favored.

Derivatization and Functionalization Reactions

The functional groups of this compound serve as handles for a variety of derivatization reactions, enabling the synthesis of a wide array of new chemical entities.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, most commonly through alkylation or acylation reactions. However, the presence of the nucleophilic amino group necessitates a selective approach. A common strategy involves the protection of the more reactive amino group, followed by reaction at the hydroxyl group, and subsequent deprotection.

One effective method is the selective O-alkylation of aminophenols. researchgate.netumich.eduresearchgate.net This process can be achieved by first reacting the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine), which protects the amino group. The resulting intermediate can then be treated with an alkyl halide in the presence of a base (e.g., K₂CO₃) to alkylate the phenolic hydroxyl group. The final step is the hydrolysis of the imine under acidic conditions to restore the amino group, yielding the O-alkylated aminophenol. researchgate.net

| Aminophenol Starting Material | Alkylating Agent (R'-X) | Product | Yield (%) |

|---|---|---|---|

| o-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 93.5 |

| o-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 82.2 |

| p-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 76.4 |

| 2-Amino-4-methylphenol | Benzyl bromide | 2-(Benzyloxy)-4-methylaniline | 86.1 |

Reactions Involving the Aromatic Amino Group

The aromatic amino group is highly versatile and can undergo several important chemical transformations, including alkylation, acylation, and diazotization.

N-Alkylation: Selective N-alkylation can be achieved through reductive amination. This one-pot reaction involves the condensation of the aminophenol with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the N-alkylated aminophenol. umich.edu This method provides good to excellent yields for a variety of aminophenols and aldehydes. umich.edu

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This reaction transforms the amino group into an excellent leaving group (N₂), allowing for its replacement by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. This opens a pathway to introduce halides (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other groups onto the aromatic ring.

Transformations at the Methoxy and Methyl Substituents

The methoxy and methyl groups, while generally less reactive than the hydroxyl and amino groups, can also be targets for chemical modification.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a dihydroxyl-substituted aniline derivative. This demethylation is often accomplished using strong acids or Lewis acids like boron tribromide (BBr₃). This reaction proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack by the bromide ion to displace the methyl group.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions followed by acidification, can oxidize the methyl group to a carboxylic acid. libretexts.org This would transform this compound into 5-Amino-3-hydroxy-2-methoxybenzoic acid, adding another functional group for further derivatization. The reactivity for this oxidation is enhanced by the activating nature of the aromatic ring. libretexts.org

Formation of Oligomers and Polymers from Related Monomers

Aminophenols are valuable monomers for the synthesis of functional polymers, often classified as derivatives of polyaniline. These polymers are of interest due to their potential conductivity and redox properties. mdpi.comresearchgate.net The polymerization can be carried out through chemical or electrochemical oxidative methods. mdpi.com

Common chemical oxidants used for the polymerization of aminophenol derivatives include ammonium (B1175870) persulfate (APS), iron chloride (FeCl₃), and hydrogen peroxide (H₂O₂). mdpi.com The resulting polymer structure can be complex, often involving a mixture of linkages. For instance, studies on the polymerization of o-aminophenol have shown that the resulting polymer can contain both quinoid and open-ring keto-derivative structures. researchgate.net

Furthermore, copolymers can be synthesized by polymerizing aminophenol derivatives with other monomers, such as aniline, to tailor the properties of the final material. For example, grafting oligo(oxyethylene) side chains onto a 3-aminophenol (B1664112) monomer before copolymerizing it with aniline has been shown to produce water-soluble conducting polymers. acs.org The properties of these copolymers, such as solubility and conductivity, can be tuned by adjusting the monomer feed ratio and the length of the grafted side chains. acs.org

| Monomer | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| o-Aminophenol, m-Aminophenol | Dielectric Barrier Discharge (DBD) Plasma | Forms conductive polymer films; PoAP has a quinoid structure, while PmAP has an open-ring keto structure. | researchgate.net |

| m-Aminophenol | Chemical Oxidative (Ammonium Peroxydisulfate) | Produces Poly(m-aminophenol) which can be further functionalized via esterification. | tandfonline.com |

| 3-Aminophenol-g-PEO and Aniline | Copolymerization | Creates novel water-soluble conducting copolymers. Conductivity and solubility depend on monomer ratio and side-chain length. | acs.org |

Iii. Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Methoxy 6 Methylphenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing direct information about the presence of specific functional groups.

FTIR spectroscopy is instrumental in identifying the key functional groups in derivatives of 4-amino-2-methoxy-6-methylphenol. The formation of Schiff base derivatives is readily confirmed by the appearance of a strong absorption band corresponding to the imine (C=N) stretching vibration, which typically occurs in the 1590-1615 cm⁻¹ region. atlantis-press.comchegg.com

The presence of the phenolic hydroxyl group is identified by a broad O-H stretching band, usually found between 2500 and 3500 cm⁻¹, with the broadening indicative of intermolecular or intramolecular hydrogen bonding. chegg.com The C-O stretching vibrations for the phenolic and methoxy (B1213986) groups give rise to strong bands, typically in the 1195-1255 cm⁻¹ range. chegg.com

Table 3: Key FTIR Absorption Bands for Schiff Base Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference(s) |

| Phenolic -OH | O-H Stretch (broad) | 2500 - 3500 | chegg.com |

| Imine C=N | C=N Stretch | 1590 - 1615 | atlantis-press.comchegg.com |

| Aromatic C=C | C=C Stretch | 1460 - 1595 | chegg.com |

| Phenolic/Methoxy C-O | C-O Stretch | 1195 - 1255 | chegg.com |

Raman spectroscopy serves as a valuable complementary technique to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR spectra. For phenol (B47542) derivatives, Raman spectroscopy can provide clear signals for the aromatic ring breathing modes and C-C skeletal vibrations. chemicalbook.com Data for related compounds like 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol is available and utilized in structural analysis. nih.gov The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, reinforcing structural assignments made by NMR and confirming the presence of key functional groups.

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

For this compound (C₈H₁₁NO₂), the nominal molecular weight is 153 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. As a molecule containing a single nitrogen atom, it follows the nitrogen rule, which states that an odd nominal molecular weight corresponds to an odd number of nitrogen atoms. libretexts.org

While a mass spectrum for the specific title compound is not available, the fragmentation pattern can be predicted based on the behavior of its structural components, such as 4-aminophenol (B1666318), 2-methoxy-6-methylphenol (B1585055), and creosol (2-methoxy-4-methylphenol). nist.govnist.govnist.gov The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for phenols and amines is the cleavage of bonds adjacent to the functional groups. libretexts.org Loss of a methyl radical (•CH₃) from the methoxy group is a highly probable initial fragmentation, leading to a stable ion at m/z 138. This fragment is often a prominent peak in the mass spectra of methoxyphenols. nist.govchemicalbook.com

Loss of Small Neutral Molecules: Subsequent fragmentation could involve the loss of stable neutral molecules. The loss of carbon monoxide (CO) from the phenolic ring is a characteristic fragmentation for phenols, which would lead to a fragment ion at m/z 125 from the [M-CH₃]⁺ ion. The amino group can be eliminated as hydrogen cyanide (HCN), resulting in a loss of 27 Da.

A summary of predicted key fragments is presented in the table below.

| Predicted Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M]⁺ | - | 153 |

| [M-CH₃]⁺ | •CH₃ | 138 |

| [M-H₂O]⁺ | H₂O | 135 |

| [M-CO]⁺ | CO | 125 |

| [M-HCN]⁺ | HCN | 126 |

| [M-CH₃-CO]⁺ | •CH₃, CO | 110 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₁₁NO₂) is 153.07898 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would serve as strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For instance, a related derivative, 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has a calculated exact mass of 243.125928785 Da. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

No published single-crystal X-ray diffraction data currently exists for this compound. However, the molecular geometry can be inferred from crystal structures of related compounds. For example, the crystal structure of 2-methoxy-5-((phenylamino)methyl)phenol reveals key structural parameters. researchgate.net It is anticipated that the phenol ring in this compound would be essentially planar. The substituents—amino, methoxy, and methyl groups—would lie close to this plane, although the hydrogen atoms of the methyl and amino groups and the methyl group of the methoxy ether would be positioned out of the plane. The precise conformation would be influenced by the formation of intramolecular and intermolecular hydrogen bonds.

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor, while the amino (-NH₂) group can act as both a donor and an acceptor. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor.

Based on analyses of related structures, a robust hydrogen-bonding network is predictable:

O-H···N/O: Strong hydrogen bonds are expected to form between the phenolic proton and the nitrogen atom of the amino group or the oxygen of a hydroxyl or methoxy group on a neighboring molecule.

N-H···O: The two protons of the amino group are also capable of forming strong hydrogen bonds with the phenolic oxygen of adjacent molecules.

In the crystal structure of the related compound 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group is involved in intermolecular O-H···O hydrogen bonding with bond distances of 2.8885(15) Å and 2.9277(5) Å. researchgate.net Similarly, studies of nitrophenol derivatives show strong intramolecular hydrogen bonds and intermolecular C-H···O interactions that contribute to crystal cohesion. nih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also possible, further stabilizing the crystal packing. nih.gov

| Probable Intermolecular Interactions in this compound |

| Strong O-H···N and N-H···O hydrogen bonds |

| Weaker C-H···O hydrogen bonds involving the methoxy group |

| Potential π-π stacking interactions between phenyl rings |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights contacts shorter than the van der Waals radii sum. Two-dimensional fingerprint plots generated from this surface summarize the relative contributions of different types of intermolecular contacts.

For instance, the Hirshfeld analysis of 4-allyl-2-methoxy-6-nitrophenol showed that the most significant contributions to crystal packing were from H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) interactions. nih.gov A similar distribution, with a high percentage of O···H/H···O and H···H contacts, would be anticipated for this compound, reflecting the prevalence of hydrogen bonding and general van der Waals forces in the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like aminophenols, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar extinction coefficient, ε) are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic ring.

The electronic absorption spectra of aminophenol derivatives are characterized by distinct absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the electronic nature of the substituents attached to the aminophenol core. For instance, the introduction of various aldehydes to form Schiff base derivatives of 4-aminophenol results in a range of absorption maxima.

A study on five 4-aminophenol Schiff base derivatives in a 9:1 methanol-water solvent mixture revealed absorption maxima ranging from 280 nm to 365 nm. mdpi.comnih.gov The specific values are detailed in the interactive table below. These variations highlight the sensitivity of the electronic structure to different substituent groups. For comparison, the parent 4-aminophenol exhibits absorption maxima at approximately 229 nm and 294 nm in water. nih.gov Another related compound, 2-aminophenol (B121084), shows an absorption maximum at around 286 nm in methanol (B129727). researchgate.net

It is important to note that while molar extinction coefficients were not explicitly provided for all the 4-aminophenol derivatives in the primary study, a related spectrophotometric assay for 2-aminophenols indicates that these values can vary significantly with the substitution pattern on the aromatic ring. nih.gov

Table 1: UV-Vis Absorption Maxima of 4-Aminophenol Derivatives in 10% Methanol in Water

| Compound Name | Structure | λmax (nm) |

|---|---|---|

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 280 | |

| 4-((4-(dimethylamino)benzylidene)amino)phenol | 365 | |

| 4-((3-nitrobenzylidene)amino)phenol | 280 | |

| 4-((thiophen-2-ylmethylene)amino)phenol | 320 | |

| 4-(((E)-3-phenylallylidene)amino)phenol | 330 |

Data sourced from Molecules, 27(4), 1352. mdpi.comnih.gov

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Aminophenol derivatives are known to exhibit solvatochromism, where the polarity of the solvent can influence the energy of the electronic transitions.

For example, the electronic spectra of 2-aminophenol have been studied in both polar protic (methanol) and aprotic (dimethyl sulfoxide (B87167), DMSO) solvents. In methanol, 2-aminophenol exhibits an absorption maximum at 286 nm, which shifts to 293 nm in DMSO. researchgate.net This shift, known as a bathochromic or red shift, indicates that the excited state is more stabilized by the more polar DMSO solvent compared to the ground state.

Similarly, studies on other aminophenol derivatives have shown that increasing solvent polarity can lead to a bathochromic shift in the absorption spectra, which is indicative of a π to π* transition. nih.gov This effect is generally attributed to the stabilization of the more polar excited state in polar solvents. The interaction of the solute with the solvent can involve non-specific dipole-dipole interactions as well as specific interactions like hydrogen bonding. nih.gov

In the case of certain 4-aminophenol Schiff base derivatives, a bathochromic shift was observed upon interaction with DNA in an aqueous methanol solution, further illustrating the sensitivity of their electronic spectra to the microenvironment. mdpi.comnih.gov This suggests that the electronic transitions in this compound would also likely be sensitive to the solvent environment, with shifts in absorption maxima expected in solvents of varying polarity.

Iv. Theoretical and Computational Chemistry Studies

Molecular Dynamics and Simulation StudiesNo published data available for 4-Amino-2-methoxy-6-methylphenol.

Conformational Flexibility and Torsional ScansNo published data available.

It is concluded that this compound is a compound that has not been the subject of published theoretical and computational chemistry research, making it impossible to provide the requested detailed scientific article at this time.

Intermolecular Interactions and Packing Arrangements in Silico

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. For phenolic compounds like this compound, these interactions are crucial for understanding their crystal structure and polymorphism. In silico analysis, particularly through methods like Hirshfeld surface analysis, provides a detailed map of these non-covalent interactions. researchgate.net

The primary intermolecular interactions expected for this compound include:

Hydrogen Bonds: Strong hydrogen bonds are anticipated, with the phenolic hydroxyl (-OH) group and the amino (-NH₂) group acting as hydrogen bond donors. The oxygen atom of the methoxy (B1213986) group, the nitrogen of the amino group, and the oxygen of the hydroxyl group can all act as hydrogen bond acceptors. In related crystal structures, O—H⋯N and C—H⋯O hydrogen bonds are shown to link molecules into chains. nih.gov

π-π Stacking: The aromatic phenol (B47542) ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine a range of descriptors that predict the reactivity of a molecule. These indices are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of:

Electrophilic Sites: Regions of the molecule most susceptible to nucleophilic attack. These sites are identified by the Fukui function ƒ⁺(r).

Nucleophilic Sites: Regions of the molecule most likely to engage in an electrophilic attack. These sites are described by the Fukui function ƒ⁻(r).

For this compound, the phenolic oxygen, the amino nitrogen, and certain carbon atoms on the aromatic ring are expected to be key sites of reactivity, and Fukui functions can pinpoint which are more likely to act as nucleophiles or electrophiles.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's electronic behavior. They are directly related to the energies of the frontier molecular orbitals through Koopmans' theorem. jcsp.org.pk

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates a greater ability to act as an electron donor. It is calculated as I = -E_HOMO . jcsp.org.pk

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a greater capacity to act as an electron acceptor. It is calculated as A = -E_LUMO . jcsp.org.pk

A diminished HOMO-LUMO energy gap is associated with higher chemical reactivity and an increased likelihood of interaction with other molecules. researchgate.net For a related compound, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, the calculated IP and EA were 6.0042 eV and 2.0673 eV, respectively. researchgate.net Another study on a pyran derivative reported an IP of 7.06 eV and an EA of 2.54 eV. materialsciencejournal.org These values highlight how frontier orbital energies directly correlate with the electron-donating and electron-accepting capabilities of a molecule. researchgate.net

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are global reactivity indices that describe the resistance of a molecule to changes in its electron distribution.

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron cloud. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.net It is calculated as η = (I - A) / 2 . jcsp.org.pk

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. It is calculated as S = 1 / η . jcsp.org.pk

A high energy gap corresponds to greater stability and higher chemical hardness, whereas a smaller gap indicates lower stability and higher softness. jcsp.org.pk For example, a computational study on a methoxyphenol derivative calculated a chemical hardness of 3.9370 eV. researchgate.net Another study on a different organic molecule found a hardness of 2.27 eV and a softness of 0.45 eV⁻¹. materialsciencejournal.org These descriptors are crucial for predicting the kinetic stability of this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I = -E_HOMO | Energy to remove an electron; indicates electron-donating ability. |

| Electron Affinity (EA) | A = -E_LUMO | Energy released when adding an electron; indicates electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; indicates stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates reactivity and polarizability. |

Solvent Effects in Computational Modeling

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models often simulate molecules in the gas phase, but for realistic predictions, solvent effects must be included.

The Polarizable Continuum Model (PCM) is a widely used method to account for these effects. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This allows for the calculation of properties in various solvents.

For instance, theoretical UV-Visible absorption spectra can be simulated in both the gas phase and in a solvent like Dimethyl sulfoxide (B87167) (DMSO). materialsciencejournal.org A comparison between the two can reveal a solvatochromic shift (e.g., a blue or red shift) in the absorption maxima, demonstrating the impact of the solvent on the electronic transitions of the molecule. materialsciencejournal.org The energetic behavior of related compounds has been examined in solvent media to provide a more accurate description of their properties under realistic conditions. researchgate.net

Advancements in the Application of this compound Derivatives Explored

Derivatives of this compound are emerging as versatile compounds in advanced chemical research, particularly in the fields of coordination chemistry and materials science. These derivatives are demonstrating significant potential as ligands for metal complexation and as fundamental units for the creation of novel polymers and optoelectronic materials.

V. Research on Advanced Applications of this compound Derivatives (Excluding Clinical Human Trials)

The unique structural characteristics of this compound derivatives make them excellent candidates for the design of ligands that can form stable complexes with a variety of metal ions.

Derivatives of this compound are often utilized in the synthesis of Schiff base ligands. These ligands are typically prepared through the condensation reaction of the amino group of the phenol derivative with an aldehyde or ketone. For instance, a Schiff base ligand, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, was synthesized by the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine (B81030). researchgate.net This resulting ligand contains both oxygen and nitrogen donor atoms, which are crucial for coordinating with metal ions. researchgate.net

The synthesis of these ligands is a critical first step in exploring their coordination capabilities. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired ligand.

A range of metal complexes have been synthesized using Schiff base ligands derived from this compound. These include complexes with Ni(II), Mn(II), Co(II), Cu(II), Cd(II), and Zn(II). researchgate.net The structural characterization of these metal chelates is carried out using various analytical techniques, including elemental analysis, molar conductance, FT-IR spectroscopy, and single-crystal X-ray diffraction. researchgate.net

For example, the reaction of MCl₂·nH₂O (where M = Mn, Co, Ni, Cu, Cd) with the Schiff base ligand 2-[(4-methylphenylimino)methyl]-6-methoxyphenol resulted in the formation of complexes with the general formula [ML₂Cl₂]. researchgate.net The crystal structure of the Mn(II) complex revealed a six-coordinate, distorted octahedral geometry. researchgate.net In these complexes, the Schiff base coordinates as a neutral ligand through the phenolic oxygen atom, while the nitrogen atom of the imine group remains uncoordinated. researchgate.net

The coordination geometry of the metal center can vary depending on the metal ion and the specific ligand structure. For instance, studies on similar Schiff base complexes have shown pseudo-tetrahedral geometry for Co(II) and Zn(II) complexes, and a distorted square-planar geometry for Cu(II) complexes. researchgate.net

Table 1: Structural Data of a Representative Mn(II) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0111(18) |

| b (Å) | 11.222(2) |

| c (Å) | 28.130(6) |

| β (º) | 92.29(3) |

| V (ų) | 2867.6(10) |

| Z | 4 |

| Data sourced from a study on transition metal(II) complexes of the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol. researchgate.net |

Metal complexes derived from this compound and related Schiff bases are being investigated for their catalytic activities. The presence of a metal center within the complex can facilitate various organic reactions. While specific catalytic applications for complexes of this compound are still an area of active research, related metal-Schiff base complexes have shown promise in catalysis. nih.gov The design and synthesis of these complexes open up possibilities for developing new and efficient catalysts for a range of chemical transformations.

The functional groups present in this compound derivatives make them valuable building blocks for the synthesis of advanced materials with tailored properties.

Derivatives of this compound can be used as monomers in the synthesis of various polymeric materials. For instance, related phenolic compounds have been used to create thermoplastic and thermoset polymers. mdpi.com The phenolic hydroxyl group and the amino group can be functionalized to introduce polymerizable groups. For example, the synthesis of oligo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol has been achieved through oxidative polycondensation. researchgate.net

The properties of the resulting polymers, such as thermal stability and solubility, can be tuned by modifying the structure of the monomeric unit. This allows for the creation of polymers with a wide range of potential applications.

The conjugated aromatic systems present in derivatives of this compound and their corresponding polymers make them interesting candidates for optoelectronic applications. Research into related polyimines and oligophenol derivatives has indicated properties such as semi-conductivity and paramagnetism. researchgate.net

V. Research on Advanced Applications of 4 Amino 2 Methoxy 6 Methylphenol Derivatives Excluding Clinical Human Trials

Biochemical and Mechanistic Biological Studies (In Vitro/In Silico Focus)

Antimicrobial Research (In Vitro Studies):In vitro antimicrobial studies specifically targeting derivatives of 4-Amino-2-methoxy-6-methylphenol have not been identified.

Due to this lack of specific and verifiable research, it is not possible to construct the requested article with the required level of detail, accuracy, and adherence to the provided outline. Further research would need to be conducted on this compound and its derivatives to provide the necessary data for such an article.

Antibacterial Activity Against Specific Strains

Methoxyphenol derivatives have demonstrated notable antibacterial properties against a range of pathogenic and food spoilage bacteria. Studies have evaluated their efficacy by determining metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

For instance, the naturally occurring methoxyphenol, eugenol (B1671780), has shown significant activity. Against Staphylococcus aureus, eugenol exhibited a median inhibitory concentration (IC50) of 0.75 mM. nih.gov The MIC and MBC for eugenol against S. aureus were determined to be 6.25 mM and 12.5 mM, respectively. nih.gov For Shewanella putrefaciens, eugenol was even more potent, with a MIC of 3.125 mM and an MBC of 6.25 mM. nih.gov Another methoxyphenol derivative, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has also been investigated for its antimicrobial potential. nih.gov

Schiff base derivatives have also been a focus of research. A study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol showed potential activity against Bacillus megaterium and Escherichia coli. elsevierpure.com Similarly, pyrano[2,3-d]pyrimidinone derivatives containing methoxyaryl groups were tested for antibacterial activity. The 4'-methoxy derivative (compound 5) and the 2',3'-dimethoxy derivative (compound 6) showed activity comparable or superior to the standard antibiotic ampicillin. nih.gov Compound 6, in particular, was highlighted as a potential candidate for a broad-spectrum antibiotic with MBCs ranging from 45.6 to 365.2 μM. nih.gov

Table 1: Antibacterial Activity of Selected Methoxyphenol Derivatives

| Compound/Derivative | Bacterial Strain | Measurement | Value | Reference |

|---|---|---|---|---|

| Eugenol | Staphylococcus aureus | IC50 | 0.75 mM | nih.gov |

| Eugenol | Staphylococcus aureus | MIC | 6.25 mM | nih.gov |

| Eugenol | Staphylococcus aureus | MBC | 12.5 mM | nih.gov |

| Eugenol | Shewanella putrefaciens | MIC | 3.125 mM | nih.gov |

| Eugenol | Shewanella putrefaciens | MBC | 6.25 mM | nih.gov |

| Capsaicin | Staphylococcus aureus | IC50 | 0.68 mM | nih.gov |

| Vanillin (B372448) | Staphylococcus aureus | IC50 | 1.38 mM | nih.gov |

| Pyrano[2,3-d]pyrimidinone (Compound 6) | Various | MBC | 45.6 - 365.2 µM | nih.gov |

| Pyrano[2,3-d]pyrimidinone (Compound 6) | MRSA | MBC | 183 - 199 µM | nih.gov |

Antifungal Activity Evaluations

The antifungal potential of methoxyphenol derivatives has been evaluated against various fungal species, including clinically relevant yeasts and molds. These studies are crucial due to the rise of antifungal resistance. sciforum.net

Research on polyphenolic compounds demonstrated that tannic acid, a complex polyphenol, exhibited potent activity against 40 isolates of Candida species, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 16 μg/mL. nih.gov This was comparable or superior to the standard antifungal drug fluconazole (B54011) in some cases. nih.gov Non-albicans Candida groups were found to be more sensitive to tannic acid than Candida albicans isolates. nih.gov

A Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, showed moderate activity against the fungus Aspergillus niger. elsevierpure.com In another study, synthesized thioxanthone derivatives, which are bioisosteres of naturally occurring xanthones, displayed promising results against a majority of tested fungal isolates, including strains resistant to azole antifungals. sciforum.net

Table 2: Antifungal Activity of Selected Derivatives

| Compound/Derivative | Fungal Strain | Measurement | Value (Range) | Reference |

|---|---|---|---|---|

| Tannic Acid | Candida species (40 isolates) | MIC | 0.25 to >64 µg/mL | nih.gov |

| Tannic Acid | Candida species (40 isolates) | MIC90 | 16 µg/mL | nih.gov |

| Fluconazole | Candida species (40 isolates) | MIC90 | 32 µg/mL | nih.gov |

| p-Coumaric Acid | Candida species | MIC | 32 to >64 µg/mL | nih.gov |

| Ferulic Acid | Candida species | MIC | 16 to >64 µg/mL | nih.gov |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | Aspergillus niger | Activity | Moderate | elsevierpure.com |

Anti-inflammatory Property Investigations (Mechanistic Studies)

The anti-inflammatory mechanisms of methoxyphenol derivatives have been a key area of investigation. These studies aim to understand how these compounds modulate the complex signaling cascades involved in inflammation.

A significant study focused on 2-methoxy-4-vinylphenol (2M4VP) and its effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The research demonstrated that 2M4VP dose-dependently inhibited the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was linked to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. nih.gov

Mechanistically, 2M4VP was found to potently block the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit. nih.gov Furthermore, 2M4VP suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38, ERK1/2, and JNK. nih.gov The study also revealed that 2M4VP could inhibit the LPS-induced hyper-acetylation of histone H3, suggesting an epigenetic level of regulation. nih.gov

Another line of research has explored methoxyphenol derivatives as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and atherosclerosis. nih.gov By acting as MPO inhibitors, these compounds can prevent MPO-mediated oxidation and its pro-inflammatory consequences. nih.gov

Interactions with Biological Targets (Excluding Clinical Human Trials)

To elucidate the mechanisms behind their biological activities, researchers have studied the direct interactions of methoxyphenol derivatives with specific molecular targets. These investigations often employ computational methods alongside experimental validation.

Molecular docking simulations are a powerful tool to predict and analyze the binding of small molecules to protein targets. Several studies have used this approach to understand the interactions of methoxyphenol derivatives.

Ferulic acid analogs, a class of methoxyphenols, were docked against the myeloperoxidase (MPO) protein. Two lead compounds were identified with optimal docking scores of -7.95 kcal/mol and -8.35 kcal/mol, which correlated with their potent inhibitory activity. nih.gov In a different study, 4-ethyl-2-methoxyphenol (B121337) was docked against the glucagon-like peptide-1 (GLP-1) receptor, showing a binding energy of -6.10 kcal/mol and interacting with six amino acid residues in the binding pocket. researchgate.net

The Schiff base 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol was studied for its interaction with a target protein (PDB ID: 1GTV), demonstrating a strong binding affinity in docking simulations. elsevierpure.com This computational result was consistent with its observed in vitro antibacterial activity. elsevierpure.com

Table 3: Molecular Docking and Binding Affinity of Methoxyphenol Derivatives

| Derivative Class | Target Protein | Binding Affinity / Score | Key Interactions | Reference |

|---|---|---|---|---|

| Ferulic Acid Analog (Compound 2a) | Myeloperoxidase (MPO) | -7.95 kcal/mol | Not specified | nih.gov |

| Ferulic Acid Analog (Compound 3) | Myeloperoxidase (MPO) | -8.35 kcal/mol | Not specified | nih.gov |

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor (4ZGM) | -6.10 kcal/mol | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 | researchgate.net |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | Target Protein (1GTV) | High affinity | Not specified | elsevierpure.com |

| Pyrazole-imino-naphthyl derivative (Compound 4e) | Target Protein | Not specified | H-bonds with LEU 269 and MET 268 | researchgate.net |

In vitro studies have provided direct evidence of how these derivatives modulate cellular signaling pathways to exert their effects. As detailed in the anti-inflammatory section (5.3.4), 2-methoxy-4-vinylphenol has been shown to suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways in RAW264.7 cells. nih.gov This involves preventing the phosphorylation of key kinases like p38, ERK1/2, and JNK, and blocking the nuclear translocation of the NF-κB p65 subunit. nih.gov This dual inhibition of major inflammatory pathways highlights a potent mechanism of action.

Anticancer Research (In Vitro Studies on Cell Lines, Mechanistic)

The anticancer potential of methoxyphenol derivatives has been extensively investigated in vitro across a wide variety of human cancer cell lines. These studies typically measure cytotoxicity through IC50 values and explore the underlying cell death mechanisms.

A Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, demonstrated cytotoxic activity against A549 lung cancer cells with an IC50 value of 82.04 μg/mL. elsevierpure.com A series of pyrano[2,3-d]pyrimidinone derivatives also showed significant anticancer activity. nih.gov Compounds 1, 2, 5, and 7 from this series exhibited particularly potent activity against the HeLa cervical cancer cell line, with IC50 values of 10.64, 3.46, 4.36, and 4.44 μM, respectively, which were superior to the standard chemotherapeutic agent 5-Fluorouracil (IC50 of 41.85 μM). nih.gov

Methoxyflavone derivatives have also been a major focus. One study reported that these compounds could induce cancer cell death in MCF-7 breast cancer cells with an IC50 value as low as 0.3 μM after 72 hours of treatment. mdpi.com Other research on thiosemicarbazone derivatives identified compounds with potent activity against the A549 lung cancer cell line, with IC50 values for the most effective compounds ranging from 4.30 to 5.90 µg/mL. Mechanistic studies accompanying these findings often point towards the induction of apoptosis. For example, the most effective thiosemicarbazone derivatives were shown to induce both early and late apoptosis in A549 cells.

Table 4: In Vitro Anticancer Activity of Methoxyphenol Derivatives on Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | A549 (Lung) | 82.04 µg/mL | elsevierpure.com |

| Pyrano[2,3-d]pyrimidinone (Cmpd 1) | HeLa (Cervical) | 10.64 µM | nih.gov |

| Pyrano[2,3-d]pyrimidinone (Cmpd 2) | HeLa (Cervical) | 3.46 µM | nih.gov |

| Pyrano[2,3-d]pyrimidinone (Cmpd 5) | HeLa (Cervical) | 4.36 µM | nih.gov |

| Pyrano[2,3-d]pyrimidinone (Cmpd 7) | HeLa (Cervical) | 4.44 µM | nih.gov |

| Pyrano[2,3-d]pyrimidinone Series | Caco-2 (Colon) | 136.78 - 297.05 µM | nih.gov |

| Methoxyflavone derivative | MCF-7 (Breast) | 0.3 µM | mdpi.com |

| Thiosemicarbazone (Cmpd 5) | A549 (Lung) | 4.30 µg/mL | |

| Thiosemicarbazone (Cmpd 6) | A549 (Lung) | 5.50 µg/mL | |

| Thiosemicarbazone (Cmpd 7) | A549 (Lung) | 5.90 µg/mL |

Environmental and Industrial Chemical Applications (Academic Focus)

Academic research has identified derivatives of this compound as having significant potential in both environmental and industrial contexts. These applications stem from the compound's unique chemical structure, which allows for a variety of reactions and functionalities.

While specific bioremediation and environmental fate studies on this compound are not extensively documented in available literature, the environmental behavior of its core structural components—aminophenols and methoxyphenols (guaiacols)—has been investigated. These studies provide insights into its likely environmental impact.

The microbial degradation of acetaminophen, a common analgesic, is known to produce p-aminophenol (PAP) as a primary and more toxic intermediate. nih.govnih.gov The accumulation of PAP in wastewater treatment plants suggests a potential bottleneck in its degradation pathway, highlighting the need for effective remediation strategies. nih.govnih.gov Research has shown that enzymes from bacteria like Serratia marcescens can be used to catalyze the oxidation of 4-aminophenol (B1666318) with hydrogen peroxide, breaking it down into benzoquinone and ammonia, and eventually to organic acids, carbon dioxide, and water. researchgate.net

Similarly, guaiacol (B22219) (2-methoxyphenol), another structural relative, is considered a model compound for pollutants found in pulp and paper mill effluents. nih.gov Studies have demonstrated its successful degradation using advanced oxidation processes like the Fenton and solar photo-Fenton systems, which can achieve up to 90% removal of its chemical oxygen demand (COD). nih.gov The efficiency of these processes is influenced by factors such as pH, temperature, and catalyst concentration. nih.gov Furthermore, bacteria of the genus Pseudomonas have shown the ability to degrade various phenolic derivatives, even in saline conditions. researchgate.net

The environmental fate of aminopolycarboxylic acids (APCAs) has also been studied, revealing that biodegradability varies significantly among related compounds; for instance, nitrilotriacetate (NTA) is readily degraded by bacteria, whereas ethylenediaminetetraacetate (B1237979) (EDTA) is more persistent and is primarily removed through photodegradation. nih.gov The presence of functional groups, such as chloro and nitro groups on a phenol (B47542) ring, can increase the time required for biodegradation. researchgate.net This suggests that the specific substituents on the this compound ring would play a crucial role in its environmental persistence and amenability to bioremediation.

Derivatives of this compound are valuable as chemical intermediates in the synthesis of a wide range of fine chemicals, including bioactive molecules and complex dye systems. The presence of the amino, hydroxyl, and methoxy (B1213986) functional groups on the aromatic ring allows for versatile chemical modifications.

Substituted 2-methoxyphenols serve as fundamental building blocks for creating more complex structures like hydroxylated biphenyls, which are found in many bioactive natural products. nih.govresearchgate.netnih.gov The synthesis often involves straightforward methods to produce eugenol- and curcumin-analogs. nih.govnih.gov

A primary application of aminophenol derivatives is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net For example, 2-methoxy-5-((phenylamino)methyl)phenol can be synthesized via the reduction of a Schiff base. mdpi.comresearchgate.net These secondary amine derivatives are important starting materials for producing azo dyes and dithiocarbamates. mdpi.comresearchgate.net Similarly, aminoacetophenones are recognized as versatile "Swiss army knife" building blocks for synthesizing a diversity of natural product analogs, including aminoflavones, quinolones, and azaaurones. mdpi.com

The utility of these intermediates extends significantly to the dye industry. Aminated heterocyclic compounds, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, can be diazotized and coupled with other aromatic compounds to create novel monoazo disperse dyes for polyester (B1180765) and acrylic fabrics. scialert.net Anthraquinone (B42736) derivatives, which form a major class of industrial pigments resistant to degradation, are also synthesized using aminated precursors in nucleophilic substitution reactions. beilstein-journals.org

The table below summarizes key research findings on the synthesis of derivatives and their roles as chemical intermediates.

| Starting Materials | Synthesized Intermediate/Derivative | Application/Role | Source |

|---|---|---|---|

| Primary amines and corresponding aldehydes | 2-methoxy-5-((phenylamino)methyl)phenol (a secondary amine) | Starting material for azo dyes and dithiocarbamates. | mdpi.comresearchgate.net |

| Natural 4-substituted-2-methoxyphenols | Eugenol- and curcumin-analog hydroxylated biphenyls | Building blocks for new bioactive natural-like compounds. | nih.govnih.gov |

| Vanillin and p-anisidine | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (a Schiff base) | Investigated for antioxidant properties; serves as a model for Schiff base synthesis. | researchgate.net |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline and coupling compounds | Heterocyclic monoazo disperse dyes | Used for dyeing polyester and acrylic fabrics. | scialert.net |

| 2-Amino-4,6-dimethoxyacetophenone and cinnamoyl chloride | Highly functionalized benzoazocane derivatives | Building blocks for complex, bioactive heterocyclic compounds. | mdpi.com |

| 5,8-Dichloro-1,4-dihydroxyanthraquinone and 2-(4-aminophenyl)ethanol | Polymerizable methacrylated anthraquinone dyes | Used as cross-linking agents in polymers to create stable, colored materials for medical applications. | beilstein-journals.org |

Vi. Comparative Studies with Analogous Compounds

Structural Analogues and Isomers

The core structure of 4-Amino-2-methoxy-6-methylphenol allows for a number of positional isomers, where the amino, methoxy (B1213986), and methyl groups are arranged differently on the benzene (B151609) ring. Some key isomers and analogues include:

5-Amino-2-methoxyphenol: An isomer where the amino group is at position 5. nist.gov

3-Amino-6-methoxy-2-methylphenol: An isomer with a different arrangement of substituents. sigmaaldrich.com

2-Amino-5-methylphenol: An analogue that lacks the methoxy group. nih.gov

2-Methoxy-6-methylphenol (B1585055): A precursor that lacks the amino group. nih.gov

4-Amino-2,6-diphenylphenol: An analogue with bulky phenyl substituents. sigmaaldrich.com

4-Amino-2,6-dichlorophenol: An analogue with electron-withdrawing chloro substituents. sigmaaldrich.com

2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol: A closely related analogue with a larger N-substituent. nih.gov

3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol: Another analogue with a substituted amino-methyl group. researchgate.net

The systematic variation of these substituents provides a platform for detailed structure-property and structure-activity relationship studies.

Influence of Substituent Position and Nature on Properties

The position of the electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the electron-donating, sterically hindering methyl (-CH3) group, significantly influences the chemical and physical properties of the phenol (B47542) ring.

The acidity of the phenolic hydroxyl group is a key property affected by these substituents. Electron-donating groups generally decrease the acidity of phenols by destabilizing the phenoxide ion. However, the position of these groups is crucial. For instance, a methoxy group at the para position to the hydroxyl group exerts a strong electron-donating resonance effect, decreasing acidity. In contrast, at the meta position, its inductive electron-withdrawing effect dominates, leading to an increase in acidity. The amino group, being a strong electron-donating group, generally reduces the acidity of the phenol.

The electronic nature of the substituents is also a determining factor. For example, in 4-Amino-2,6-dichlorophenol, the electron-withdrawing nature of the chlorine atoms increases the acidity of the phenol and alters the electron density distribution across the aromatic ring compared to the electron-donating methyl and methoxy groups in the parent compound. sigmaaldrich.com

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structural nuances of these isomers.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Comparing the spectra of isomers allows for the elucidation of substituent effects. For instance, the position of the amino group significantly impacts the chemical shifts of the aromatic protons and carbons. In general, the amino group strongly shields the ortho and para positions, causing upfield shifts in the NMR signals of the corresponding protons and carbons.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by the stretching vibrations of the O-H, N-H, and C-O bonds. The position and intensity of these bands can be influenced by intramolecular hydrogen bonding. For example, in isomers where the amino and hydroxyl groups are ortho to each other, intramolecular hydrogen bonding can occur, leading to a broadening and a shift to lower wavenumbers of the O-H and N-H stretching bands.

Below is an interactive table summarizing available spectroscopic data for related compounds.

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |

| 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol | Aromatic, methyl, methoxy, and amine protons observed. nih.gov | Aromatic, methyl, methoxy, and amine carbons observed. nih.gov | N-H, O-H, C-O, aromatic C-H stretches. |

| 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Characterized by ¹H NMR. researchgate.net | Characterized by ¹³C NMR. researchgate.net | Characterized by IR spectroscopy. researchgate.net |

| 5-Amino-2-methoxyphenol | Data available in NIST WebBook. nist.gov | Data available in NIST WebBook. nist.gov | IR Spectrum available in NIST WebBook. nist.gov |

| 2-Amino-5-methylphenol | Data available in PubChem. nih.gov | Data available in PubChem. nih.gov | Typical bands for amino, hydroxyl, and aromatic groups. |

| 2-Methoxy-6-methylphenol | Data available in PubChem. nih.gov | Data available in PubChem. nih.gov | O-H, C-O, aromatic C-H stretches. |

Comparative Computational Studies

Computational chemistry provides a powerful tool to investigate the electronic structure, molecular properties, and reactivity of these compounds. Density Functional Theory (DFT) calculations can be employed to determine optimized geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential maps.

For related aminophenol derivatives, computational studies have been used to predict their properties and biological activities. researchgate.net Such studies can elucidate how the positions of the amino, methoxy, and methyl groups influence the electron distribution on the aromatic ring, which in turn affects the molecule's reactivity and potential for intermolecular interactions.

For instance, the calculated HOMO-LUMO energy gap can provide an indication of the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Comparing the calculated energy gaps for the different isomers of this compound would reveal the influence of substituent position on their electronic stability.

The following table summarizes computed properties for some related compounds, which can serve as a basis for understanding the properties of this compound and its isomers.

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol | 243.30 nih.gov | 3.4 nih.gov | 2 nih.gov | 2 nih.gov |

| 4-Amino-2,6-diphenylphenol | 261.32 sigmaaldrich.com | - | 2 sigmaaldrich.com | 1 sigmaaldrich.com |

| 4-Amino-2,6-dichlorophenol | 178.02 sigmaaldrich.com | - | 2 sigmaaldrich.com | 1 sigmaaldrich.com |

| 2-Amino-5-methylphenol | 123.15 nih.gov | 1.2 nih.gov | 2 nih.gov | 1 nih.gov |

| 2-Methoxy-6-methylphenol | 138.16 nih.gov | 2.1 nih.gov | 1 nih.gov | 2 nih.gov |

Structure-Property and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For aminophenol derivatives, SAR studies have been conducted to understand their potential as, for example, anticancer or antioxidant agents.

The position of the substituents on the phenol ring is a key determinant of biological activity. For instance, the antioxidant activity of phenols is highly dependent on the nature and position of the substituents. Electron-donating groups generally enhance the antioxidant activity by stabilizing the resulting phenoxyl radical. Therefore, the presence and position of the amino and methoxy groups in this compound and its isomers are expected to significantly influence their antioxidant potential.

In a study on aminoglutethimide (B1683760) analogues, it was found that a free amino group at the 4'-position of the phenyl ring was optimal for the competitive antagonism of aromatase. nih.gov This highlights the importance of the amino group's position for specific biological interactions.

Furthermore, studies on other substituted phenols have shown that the position of substituents can dramatically alter biological activity. scilit.com For example, the relative position of hydrophobic and hydrophilic groups in antimicrobial peptidomimetics was found to significantly impact their efficacy and selectivity.

While a specific SAR study for the isomeric series of this compound is not extensively documented, the general principles derived from related compound classes suggest that the positional arrangement of the amino, methoxy, and methyl groups will critically determine the biological profile of each isomer. Future research focusing on a systematic evaluation of these isomers would be invaluable for designing new molecules with tailored biological activities.

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings and Current State of Knowledge

A comprehensive review of existing scientific literature indicates that dedicated research on 4-Amino-2-methoxy-6-methylphenol is sparse. While the broader family of aminophenol derivatives has been extensively studied for their roles in pharmaceuticals, dyes, and as photographic developers, this specific isomer remains largely unexplored. nih.govmdpi.com The current state of knowledge is therefore primarily inferential, based on the known chemistry of its structural relatives.

Key characteristics can be predicted based on its functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring. These features suggest its potential as a versatile intermediate in organic synthesis. The electronic properties of the benzene (B151609) ring are significantly influenced by these substituents, which would govern its reactivity in electrophilic aromatic substitution and other reactions.

Identification of Gaps in Current Academic Research

The most significant gap in the current academic research is the near-complete absence of experimental data for this compound. This includes fundamental information such as:

Validated Synthetic Routes: There are no published, optimized, and characterized methods for the synthesis of this specific compound. While general methods for aminophenol synthesis exist, their applicability and efficiency for this particular substitution pattern have not been documented.

Spectroscopic and Physicochemical Data: A thorough characterization using modern analytical techniques is lacking. Essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have not been reported.

Computational and Mechanistic Studies: Theoretical investigations into its molecular geometry, electronic structure, and reaction mechanisms are absent from the literature.